

Repurposing Niclosamide for Oncology: A Technical Review of Mechanisms and Clinical Potential

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Compound of Interest

Compound Name: Niclosamide

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed oncologic therapy.^{[1][2]} Its pleiotropic anti-cancer effects stem from its ability to modulate multiple, critical oncogenic signaling pathways simultaneously, offering a multi-targeted approach to cancer treatment.^{[1][2][3]} This document provides an in-depth technical overview of niclosamide's mechanisms of action, a summary of its preclinical efficacy, a review of its status in clinical trials, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanisms of Antineoplastic Activity

Niclosamide's efficacy is attributed to its function as a mitochondrial uncoupler and its ability to inhibit several key signaling cascades that are frequently dysregulated in cancer.^{[1][2][3]} This multi-pronged attack hinders cancer cell proliferation, survival, and metastasis.

Mitochondrial Uncoupling and Metabolic Disruption

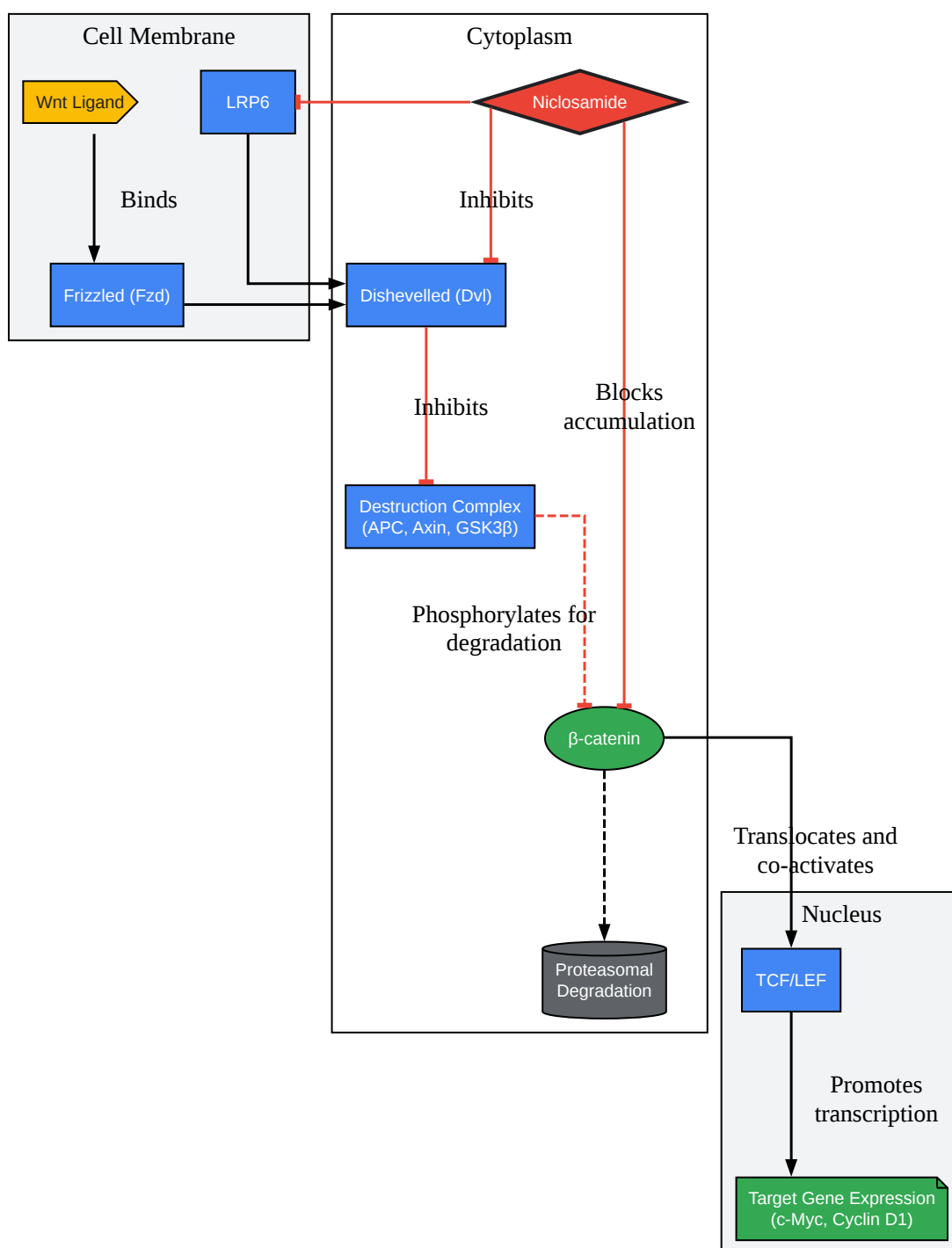
The foundational mechanism of niclosamide is its action as a protonophore, which disrupts the mitochondrial proton gradient.^{[3][4]} This uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the AMP/ATP ratio.^[1] The resulting energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular

metabolism, and induces the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.^{[1][3][5]}

Inhibition of Key Oncogenic Signaling Pathways

Niclosamide concurrently inhibits multiple signaling pathways crucial for cancer cell growth and survival.

A. Wnt/ β -catenin Pathway: This pathway is critical in many cancers for proliferation and stemness. Niclosamide inhibits Wnt/ β -catenin signaling through several mechanisms: it promotes the degradation of the LRP6 co-receptor, prevents the accumulation of β -catenin, and has been shown to downregulate the expression of Dishevelled-2 (Dvl2).^{[3][6][7]} This leads to the suppression of downstream target genes like c-Myc and Cyclin D1.^{[8][9]}

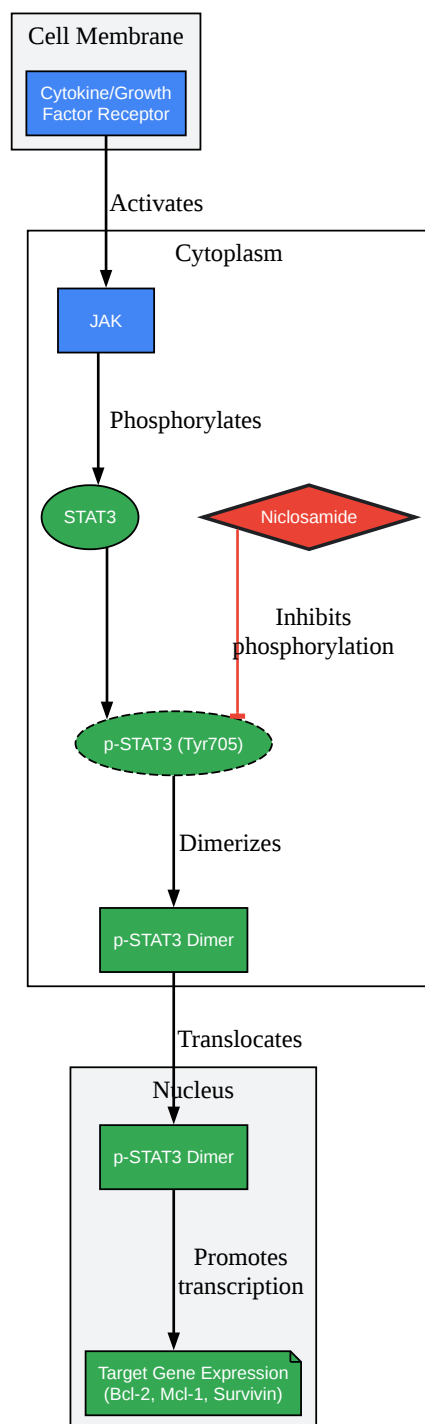


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Caption: Niclosamide's inhibition of the Wnt/β-catenin signaling pathway.

B. STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many tumors, promoting survival and

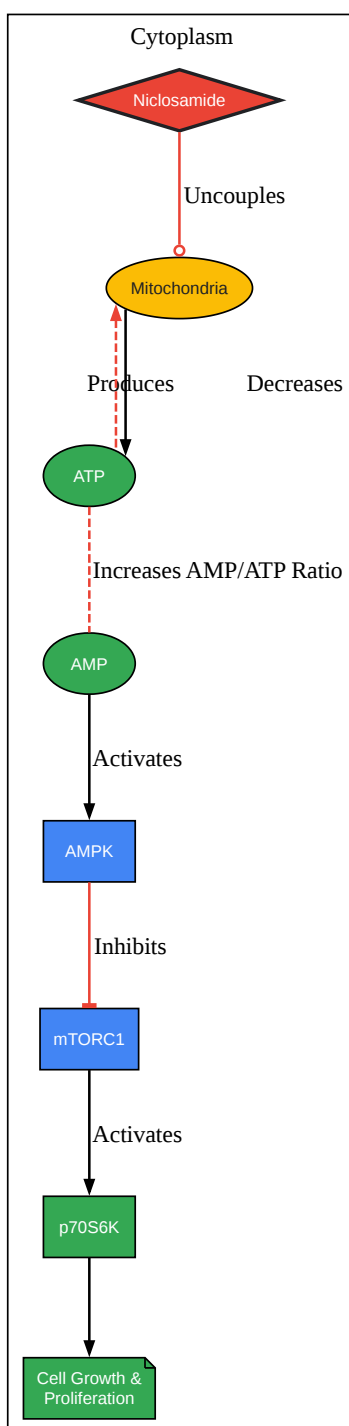
proliferation. Niclosamide is a potent STAT3 inhibitor, blocking its phosphorylation at Tyr705, which prevents its dimerization and nuclear translocation.[10][11][12] This downregulates anti-apoptotic target genes such as Mcl-1, Bcl-2, and Survivin.[10]



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Caption: Niclosamide's inhibition of the STAT3 signaling pathway.

C. mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism that is often hyperactive in cancer.^[1] Niclosamide inhibits mTOR signaling, which may occur through two distinct mechanisms: activation of AMPK due to mitochondrial uncoupling and ATP depletion, or by disrupting lysosomal function and causing cytosolic acidification, which indirectly inhibits mTORC1.^{[1][2][4]}

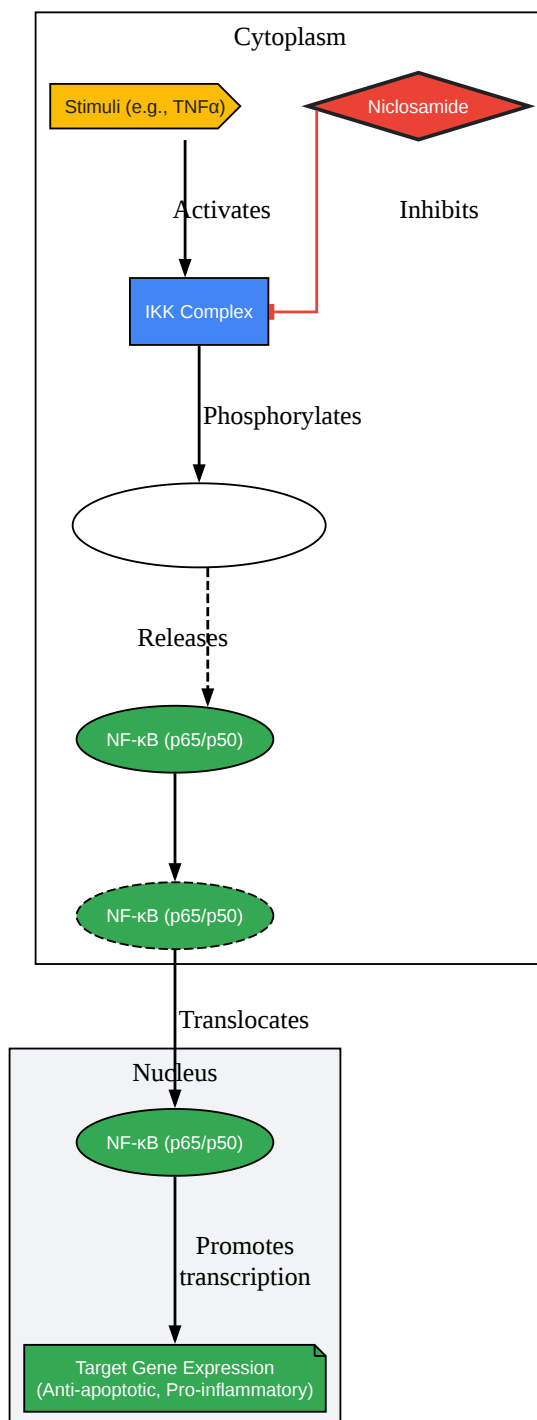


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Caption: Niclosamide's inhibition of the mTOR signaling pathway via mitochondrial uncoupling.

D. NF- κ B Pathway: The NF- κ B pathway is a key driver of inflammation and cell survival. Niclosamide suppresses NF- κ B signaling by inhibiting the I κ B kinase (IKK) complex.[3][13] This

prevents the phosphorylation and subsequent degradation of I κ B α , the inhibitor of NF- κ B. As a result, NF- κ B (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate its target genes.[13][14]



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Caption: Niclosamide's inhibition of the NF-κB signaling pathway.

Preclinical Efficacy: In Vitro Studies

Niclosamide has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the low micromolar to sub-micromolar range.

Table 1: IC₅₀ Values of Niclosamide in Various Human Cancer Cell Lines

Cancer Type	Cell Line	IC ₅₀ (μM)	Assay Duration	Reference
Hepatocellular Carcinoma	HepG2	31.91	48h	[10]
	QGY-7703	10.24	48h	
	SMMC-7721	13.46	48h	
Prostate Cancer	DU145	< 1.0	72h	[7]
	PC-3	< 1.0	72h	
	MDA-MB-231	< 1.0	72h	
Breast Cancer	T-47D	< 1.0	72h	[7]
	MCF-7	~1.5	48h	
	Basal-like Breast Cancer	2LMP	0.44	
	SUM159	0.33	-	[9]
	HCC1187	1.9	-	
	Acute Myeloid Leukemia	Various	0.18 - 1.0	
General Screen (NCI-60)	Most Cell Lines	< 1.0	-	[2]

Note: IC₅₀ values can vary based on the specific assay conditions and duration of exposure.

Preclinical Efficacy: In Vivo Studies

Animal xenograft models have corroborated the in vitro findings, showing that niclosamide can significantly inhibit tumor growth and metastasis.

Table 2: Summary of In Vivo Efficacy of Niclosamide

Cancer Type	Animal Model	Treatment	Key Outcomes	Reference
Acute Myeloid Leukemia	Nude mice with HL-60 xenografts	Niclosamide analog (p-niclosamide)	Significant inhibition of tumor growth via NF-κB suppression.	[2]
Colon Cancer	Mice with intrasplenic colon tumor xenografts	Niclosamide	Significantly reduced liver metastasis formation.	[2]
Lung Cancer	Lung cancer xenografts	Niclosamide alone or + radiation	Overcame radioresistance and suppressed tumor growth.	[2][11]
Ovarian Cancer	Ovarian cancer-initiating cell xenografts	Niclosamide	Inhibited tumor formation.	[2]
HER2+ Breast Cancer	Xenograft model	Niclosamide + Cisplatin	Inhibited resistance to cisplatin and suppressed tumor growth.	[16]
Cisplatin-Resistant Ovarian Cancer	SKOV3CR xenografts	Niclosamide	Effectively inhibited xenograft tumor growth.	[17]

Overcoming Therapeutic Resistance

A significant application of niclosamide is its ability to overcome resistance to conventional therapies.

- Chemoresistance: Niclosamide has shown synergistic anti-tumor effects when combined with a broad spectrum of chemotherapy drugs, including cisplatin, oxaliplatin, and docetaxel. [1][10][18] For instance, it enhances cisplatin-induced apoptosis in hepatocellular and HER2-positive breast cancer cells. [10][16] It can also overcome enzalutamide resistance in prostate cancer. [18]
- Radioresistance: Aberrant activation of the STAT3 pathway is a known mechanism of radioresistance. As a potent STAT3 inhibitor, niclosamide can re-sensitize resistant tumors to radiation therapy, as demonstrated in lung cancer models. [1][11][14]

Clinical Trials and Future Directions

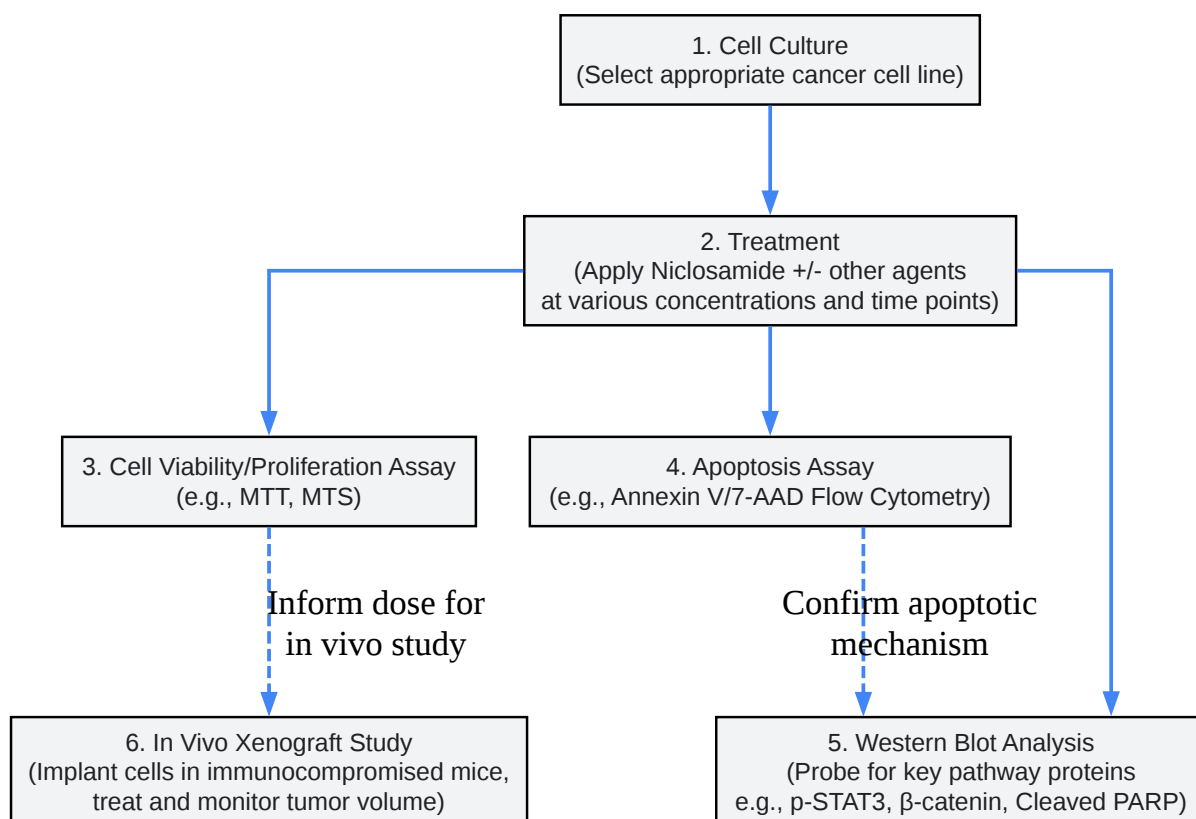
The promising preclinical data has led to the initiation of several clinical trials to evaluate the safety and efficacy of niclosamide in cancer patients. [14] As of recent data, multiple trials are underway for various cancers, including metastatic castration-resistant prostate cancer and relapsed/refractory acute myeloid leukemia. [3] A recent trial announced its focus on prostate cancer patients who have developed resistance to hormone therapy, combining niclosamide with enzalutamide. [19][20] These trials are often exploring niclosamide in combination with standard-of-care treatments. [3][21]

A major hurdle for clinical application is niclosamide's poor bioavailability and solubility. [3] Current research is focused on developing novel formulations, such as niclosamide ethanolamine (NEN) and nanotechnology-based delivery systems, to improve its pharmacokinetic profile. [1][3]

Key Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the anti-cancer effects of niclosamide.

General Experimental Workflow



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References

- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species [pubmed.ncbi.nlm.nih.gov]
- 6. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/ β -Catenin Pathway | PLOS One [journals.plos.org]
- 7. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/ β -catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jancer.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anthelmintic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Niclosamide (NA) overcomes cisplatin resistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. First Clinical Trial of Niclosamide-Based Metabolic Anticancer Drug Targets Hormone-Resistant Prostate Cancer [synapse.patsnap.com]
- 20. ADM Korea Announces Niclosamide-based Metabolic Anticancer Drug's First Clinical Trial Target as 'Prostate Cancer Patients Resistant to Hormone Therapy' - BioSpace [biospace.com]
- 21. Combination of niclosamide and current therapies to overcome resistance for cancer: New frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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